1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-22-4-2-3-21(17-22)25-13-11-24(12-14-25)20-5-9-23(10-6-20)18-19-7-15-27-16-8-19/h2-4,17,19-20H,5-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNXYJRFYQCXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antipsychotic properties. For instance, derivatives containing piperazine and oxan functionalities have shown promising results in modulating dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders .
2. Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Studies on related piperazine derivatives have demonstrated their capacity to protect neuronal cells from oxidative stress and apoptosis, indicating a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Anticancer Properties
Preliminary investigations have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, studies have highlighted the effectiveness of piperazine derivatives against various cancer cell lines, suggesting that 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine may possess similar anticancer activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antipsychotic | Modulation of dopamine and serotonin receptors | |
| Neuroprotective | Protection against oxidative stress | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Studies
Case Study 1: Antipsychotic Evaluation
A study evaluating a series of piperazine derivatives found that modifications to the piperazine ring significantly enhanced binding affinity to serotonin receptors. This suggests that structural variations in this compound could lead to improved antipsychotic efficacy .
Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that related compounds could reduce neuronal apoptosis induced by neurotoxic agents. This highlights the potential for this compound to be developed as a neuroprotective agent in clinical settings .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives revealed significant cytotoxic effects against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Observations :
Substituent Position Matters :
- The 2-methoxyphenyl analog exhibits strong D2 receptor affinity (Ki = 30.6 nM), while 3-methoxyphenyl derivatives (e.g., trans-8a) show high 5-HT1A receptor selectivity (Ki = 0.028 nM) . This suggests that methoxy positioning significantly alters receptor interaction.
Role of Bulky Groups :
- The tetrahydropyran-4-ylmethyl group in the target compound may improve pharmacokinetic properties (e.g., solubility, metabolic stability) compared to simpler alkyl chains (e.g., nitrobenzyl in compound 20) .
Docking and Binding Interactions :
- Nitrobenzyl-substituted analogs bind D2 receptors via a salt bridge with Asp114, whereas tetrahydropyran’s ether oxygen might engage in hydrogen bonding or hydrophobic interactions .
Synthetic Accessibility: The target compound’s synthesis likely parallels routes for intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, involving reductive amination and microwave-assisted hydrolysis . However, introducing the tetrahydropyran group may require additional steps, such as alkylation or Mitsunobu reactions .
Biological Activity
1-(3-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperazine core with substituents that may influence its pharmacological properties. The presence of a methoxyphenyl group and an oxan moiety are notable features that may contribute to its biological effects.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that certain piperazine derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .
Enzyme Inhibition
The compound's structural motifs suggest potential for enzyme inhibition. Piperidine derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and infections respectively .
| Enzyme | Inhibition Activity | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Moderate | 2.14 µM |
| Urease | High | 0.63 µM |
This table summarizes the enzyme inhibition activity of related compounds, indicating the potential effectiveness of this compound.
Anticancer Activity
Piperazine derivatives have been explored for their anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine-based compounds induced apoptosis in cancer cells more effectively than standard chemotherapeutic agents .
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of piperazine derivatives, including those structurally similar to our compound. The results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic application in neurodegenerative diseases .
Evaluation Against Infectious Diseases
Another study focused on the antiviral properties of piperidine derivatives against viral infections. The synthesized compounds were evaluated for their ability to inhibit viral entry into host cells, showing promising results with effective EC50 values lower than those of established antiviral drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
